2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid

Physicochemical profiling Lipophilicity Isomer comparison

2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS 40182-05-6; IUPAC: 3-(2-tert-butylphenyl)benzoic acid) is a biphenyl carboxylic acid derivative with the molecular formula C₁₇H₁₈O₂ and a molecular weight of 254.32 g/mol. The compound features a tert-butyl group ortho-substituted on one phenyl ring and a carboxylic acid group meta-substituted on the second phenyl ring, producing a sterically congested, non-coplanar biphenyl architecture.

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
Cat. No. B12332600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid
Molecular FormulaC17H18O2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC=C1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C17H18O2/c1-17(2,3)15-13(12-8-5-4-6-9-12)10-7-11-14(15)16(18)19/h4-11H,1-3H3,(H,18,19)
InChIKeyVIAIFRLMMCIZQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic Acid: CAS 40182-05-6 Procurement Essentials & Structural Identity


2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS 40182-05-6; IUPAC: 3-(2-tert-butylphenyl)benzoic acid) is a biphenyl carboxylic acid derivative with the molecular formula C₁₇H₁₈O₂ and a molecular weight of 254.32 g/mol [1]. The compound features a tert-butyl group ortho-substituted on one phenyl ring and a carboxylic acid group meta-substituted on the second phenyl ring, producing a sterically congested, non-coplanar biphenyl architecture. Computed physicochemical properties include an XLogP3-AA of 4.7, a topological polar surface area of 37.3 Ų, three rotatable bonds, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The tert-butyl group at the ortho position introduces significant steric hindrance that restricts rotation about the aryl–aryl bond and influences both molecular recognition and synthetic reactivity relative to its meta- and para-substituted isomers [2].

Why Isomeric tert-Butylbiphenyl Carboxylic Acids Cannot Be Interchanged: Steric and Electronic Consequences of Ortho-Substitution


The position of the tert-butyl substituent on the biphenyl scaffold fundamentally alters the compound's conformational ensemble, lipophilicity, and reactivity. In the target 2'-tert-butyl isomer, the bulky tert-butyl group occupies an ortho position, enforcing a twisted, non-planar ground-state geometry with a calculated inter-ring dihedral angle substantially larger than that of the 3'- or 4'-substituted analogs [1]. This ortho-steric effect restricts rotation about the aryl–aryl bond—a feature exploited in the tert-butyl positional protection strategy for selective biphenyl functionalization [2]. Substituting the 2'-isomer with a 3'- or 4'-tert-butylbiphenyl carboxylic acid (CAS 1215206-04-4 or 81770-19-6), or with the unsubstituted biphenyl-3-carboxylic acid, introduces different conformational dynamics, altered π-stacking capability, and a distinct hydrogen-bonding presentation of the carboxylic acid group, which can affect molecular recognition, crystal packing, and downstream synthetic compatibility [3]. Generic substitution without verifying isomeric identity therefore risks compromised performance in structure-sensitive applications.

Quantitative Differentiation of 2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic Acid Against Closest Analogs


Lipophilicity (XLogP3-AA) Comparison of 2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic Acid vs. Isomeric tert-Butylbiphenyl Carboxylic Acids

The target 2'-tert-butyl isomer exhibits a computed XLogP3-AA of 4.7 [1]. Its 3'-tert-butyl positional isomer (3-(3-tert-butylphenyl)benzoic acid, CAS 1215206-04-4) has a reported computed LogP of approximately 4.35 by alternative estimation methods . The difference of ~0.35 log units reflects the reduced solvent-accessible surface area of the ortho-substituted isomer due to intramolecular steric shielding of the polar carboxylic acid by the adjacent tert-butyl group.

Physicochemical profiling Lipophilicity Isomer comparison

Rotatable Bond Count and Conformational Restriction: 2'-tert-Butyl vs. 4'-tert-Butyl Isomer

The target compound possesses 3 rotatable bonds, with the ortho-tert-butyl group imposing a rotational barrier around the aryl–aryl bond that is qualitatively higher than that of the 4'-tert-butyl isomer (CAS 81770-19-6), where the para-substituent exerts negligible steric influence on biphenyl torsional freedom [1]. While explicit experimental rotational barriers for this carboxylic acid series have not been reported, the ortho-tert-butyl effect is a well-established principle in biphenyl stereochemistry: ortho-substitution by tert-butyl raises the Ar–Ar rotational barrier by ≥5–10 kcal/mol compared to para-substituted analogs, as demonstrated in structurally related 2-tert-butylbiphenyl systems [2].

Conformational analysis Steric hindrance Atropisomerism

Topological Polar Surface Area (TPSA) Consistency Across Isomers and Implications for Procurement Quality Control

The target compound has a computed TPSA of 37.3 Ų [1]. All tert-butylbiphenyl monocarboxylic acid isomers share the identical molecular formula (C₁₇H₁₈O₂), molecular weight (254.32 g/mol), and TPSA (37.3 Ų) [1]. Consequently, isomeric discrimination cannot rely on mass spectrometry or elemental analysis alone. Differentiation requires orthogonal techniques sensitive to three-dimensional structure—such as ¹H NMR (aromatic proton splitting patterns reflecting substitution geometry) or HPLC retention time under isocratic conditions that separate based on shape-dependent hydrophobic contact area .

Quality control Isomer identification Chromatographic retention

Commercial Purity Benchmarks: 2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic Acid vs. Unsubstituted Biphenyl-3-carboxylic Acid

2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid is commercially available at a standard purity specification of ≥95% (HPLC) from multiple international suppliers, with some vendors offering 98% purity . The unsubstituted parent compound, biphenyl-3-carboxylic acid (CAS 716-76-7), is typically offered at ≥97–98% purity. While the nominal purity difference appears modest, the synthetic route to the tert-butyl derivative involves additional steps (e.g., Friedel-Crafts alkylation, cross-coupling, or Grignard carboxylation) that introduce isomeric byproducts requiring chromatographic resolution, whereas the unsubstituted parent is accessed via simpler routes [1].

Commercial availability Purity specification Synthetic intermediate

High-Value Application Scenarios for 2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic Acid Driven by Ortho-Steric Differentiation


Synthesis of Sterically Hindered Biphenyl-2-carboxylate Pharmaceutical Intermediates via SNAr Strategy

The ortho-tert-butylbiphenyl carboxylic acid scaffold serves as a key precursor for synthesizing highly hindered biphenyl-2-carboxylate derivatives, such as intermediates for the neuroprotective fluorenone derivative OPC-34165. The SNAr reaction of tert-butyl 2-methoxybenzoate with aryl Grignard reagents in refluxing THF–toluene enables construction of these sterically congested systems; the pre-installed ortho-tert-butyl group on the biphenyl partner provides the requisite steric bulk to direct regiochemistry and stabilize the twisted biaryl conformation essential for biological activity [1].

Positional Protection Strategy in Iterative Biphenyl Functionalization

The tert-butyl group at the ortho position functions as a positional protective group that blocks electrophilic substitution at the 2-position of the biphenyl ring bearing it, enabling selective functionalization at the unsubstituted positions. This strategy, validated by Tashiro and Yamato, uses the tert-butyl group's steric bulk to achieve regioselective mono- and disubstitution patterns on biphenyls that cannot be accessed using the meta- or para-tert-butyl isomers [2].

Design of Conformationally Constrained Ligands for Coordination Chemistry and Asymmetric Catalysis

The ortho-tert-butyl substitution enforces a non-coplanar biphenyl geometry with a restricted rotational profile, generating a chiral axis under appropriate additional substitution. This atropisomeric scaffold is valuable for designing conformationally defined ligands in coordination chemistry and asymmetric catalysis, where the locked biaryl twist angle directly influences metal chelation geometry and enantioselectivity. The 3'- and 4'-isomers lack this conformational rigidity and cannot replicate the same spatial presentation of the carboxylic acid coordinating group [3][4].

Development of Lipophilic Pharmacophores for Membrane-Permeable Drug Candidates

With a computed XLogP3-AA of 4.7—approximately 0.35 log units higher than the 3'-tert-butyl isomer—the target compound offers enhanced lipophilicity suitable for designing membrane-permeable pharmacophores. The ortho-tert-butyl group shields the carboxylic acid, reducing its effective polarity without chemical derivatization, a feature that can improve passive membrane permeability in early-stage drug discovery programs targeting intracellular receptors or CNS indications [5].

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